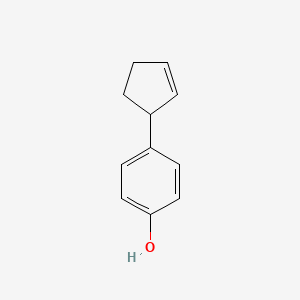

p-(Cyclopent-2-en-1-yl)phenol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-cyclopent-2-en-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h1,3,5-9,12H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOCLAHFRPOXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289308 | |

| Record name | p-(Cyclopent-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6627-84-5 | |

| Record name | 6627-84-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-(Cyclopent-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for P Cyclopent 2 En 1 Yl Phenol and Analogs

Direct Synthesis Approaches

Direct methods for the synthesis of p-(cyclopent-2-en-1-yl)phenol and its analogs often involve the formation of the crucial carbon-carbon bond between the phenol (B47542) and cyclopentene (B43876) moieties in a single key step. These approaches include electrophilic aromatic substitution, coupling reactions with cyclopentene synthons, and strategic cyclization and rearrangement reactions.

Electrophilic Aromatic Substitution Reactions on Phenols

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for the functionalization of aromatic rings. Phenols are particularly susceptible to EAS due to the strong activating and ortho-, para-directing nature of the hydroxyl group. byjus.comlibretexts.org This high reactivity facilitates the introduction of electrophiles at the positions ortho and para to the hydroxyl group. byjus.com

The Friedel-Crafts alkylation, a classic EAS reaction, can be employed to introduce a cyclopentenyl group onto a phenol ring. rsc.org This typically involves reacting the phenol with a suitable cyclopentenyl electrophile, such as a cyclopentenyl halide or alcohol, in the presence of a Lewis acid or Brønsted acid catalyst. rsc.org However, challenges such as over-alkylation and the formation of a mixture of ortho and para isomers are common. libretexts.orgrsc.org The choice of solvent can influence the product distribution; for instance, using a non-polar solvent like carbon disulfide can favor mono-alkylation. mlsu.ac.in

To control the regioselectivity and mitigate the high reactivity of phenols, the hydroxyl group can be acetylated to temper its activating effect. libretexts.org While still an ortho-, para-director, the acetylated group is less activating, allowing for more controlled reactions. The acetyl group can be subsequently removed via hydrolysis. libretexts.org

Coupling Reactions Involving Cyclopentene Synthons

Cross-coupling reactions provide a powerful and versatile method for forming carbon-carbon bonds. wikipedia.org In the context of synthesizing this compound, this involves coupling a phenol derivative with a cyclopentene synthon. These reactions often utilize a metal catalyst, with palladium being a common choice due to its high functional group tolerance. wikipedia.org

One approach involves the coupling of an aryl boronic acid with a cyclopentenyl triflate. For example, (3-hydroxyphenyl)boronic acid has been coupled with (S)-2-isopropyl-5-methyl-5-(3-methylbut-2-en-1-yl)cyclopent-1-en-1-yl trifluoromethanesulfonate (B1224126) in the presence of a palladium catalyst and a base like potassium carbonate to yield the corresponding phenolic cyclopentene derivative. mdpi.com

Another strategy is the reductive Heck reaction, which couples unsaturated halides with olefinic compounds. researchgate.net This can be applied to the synthesis of 3-arylcycloalk-2-en-1-ones from aryl bromides and cyclopent-2-en-1-one. The choice of base, such as potassium fluoride, is critical to prevent the formation of saturated side products. researchgate.net

Cyclization and Rearrangement Strategies for Phenolic Cyclopentenes

Cyclization and rearrangement reactions offer strategic pathways to construct the cyclopentene ring fused to a phenolic precursor or to rearrange a molecular framework to form the desired phenolic cyclopentene structure.

One such strategy is the Piancatelli rearrangement, which can be adapted to form substituted cyclopentenones. The aza-Piancatelli rearrangement, for example, utilizes a furan-2-yl(phenyl)methanol derivative and an aniline (B41778) in the presence of a catalyst like dysprosium(III) trifluoromethanesulfonate to yield a 4-amino-5-phenylcyclopent-2-en-1-one. orgsyn.org This cyclopentenone core can be a precursor to more complex phenolic cyclopentenes.

Rearrangements of cycloalkenyl aryl ethers, such as the Claisen and Cope rearrangements, can also be employed. mdpi.com The Claisen rearrangement of a cycloalkenyl phenyl ether can lead to a 2-substituted phenol. mdpi.com A subsequent Cope rearrangement can then result in the formation of a 4-substituted phenol derivative. mdpi.com These rearrangements provide a thermal or acid-catalyzed route to phenolic cyclopentenes from readily available starting materials. Additionally, tandem cationic aza-Cope rearrangement–Mannich cyclization of 2-amino-1-vinylcyclobutanols can produce bicyclic systems that can be precursors to functionalized cyclopentanes. ugent.be

Catalytic Synthesis Routes

Catalytic methods, particularly those employing transition metals, have become indispensable in modern organic synthesis for their efficiency and selectivity. The synthesis of this compound and its analogs has significantly benefited from the development of metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions generally involve the reaction of an organometallic reagent with an organic halide or pseudohalide in the presence of a metal catalyst, most commonly palladium or nickel. wikipedia.orgnih.gov These reactions are fundamental to the formation of C-C bonds. wikipedia.org

Palladium catalysts are highly effective for a variety of cross-coupling reactions leading to phenolic cyclopentenes. rsc.orgnih.govresearchgate.net

Heck-type Reactions: The Mizoroki-Heck reaction traditionally involves the coupling of aryl or vinyl halides with alkenes. nih.gov Oxidative Heck reactions have been developed for challenging substrates like 2,2-disubstituted cyclopentene-1,3-diones, which are typically reluctant to undergo standard Pd(0)-catalyzed Heck couplings. rsc.org These reactions can tolerate unprotected functional groups, including phenols. rsc.orgresearchgate.net For instance, the oxidative Heck coupling of a 2,2-disubstituted cyclopentene-1,3-dione with an arylboroxine can proceed in the presence of a palladium(II) catalyst to yield the corresponding arylated product. rsc.org Nickel-catalyzed Heck reactions have also been shown to be effective for coupling aryl triflates with cycloalkenes, including cyclopentene. ntu.edu.sg

Carboetherification: Palladium-catalyzed carboetherification is a powerful transformation that forms a carbon-carbon and a carbon-oxygen bond in a single step. nih.govthieme-connect.de This can be applied to the synthesis of cyclic ethers through the reaction of an alkene bearing a pendant alcohol with an aryl or alkenyl halide. nih.gov In an intermolecular context, a three-component reaction involving a cyclic alkene, an alcohol or phenol, and an aryl halide can be achieved. For example, palladium-catalyzed three-component carboetherification of cyclic alkenes with phenols can produce trans-adducts with high enantioselectivity. ntu.edu.sg An oxidative carboalkoxylation of alkenes using a palladium catalyst has also been developed for the synthesis of carbocyclic scaffolds, where a pendant alkene undergoes oxypalladation with a phenol nucleophile. rsc.org Furthermore, palladium-catalyzed ring-opening of azabicyclic hydrazines with catechols and resorcinol (B1680541) provides a route to 1,4-disubstituted cyclopentenes with a phenolic hydroxyl group. researchgate.net

Suzuki-Miyaura Coupling Variants for Phenol Functionalization

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. wikipedia.org In the context of synthesizing this compound, this reaction would typically involve the coupling of a protected p-hydroxyphenyl boronic acid or its derivative with a cyclopent-2-en-1-yl halide.

Recent advancements have focused on expanding the scope of the Suzuki-Miyaura reaction to include less reactive coupling partners, such as phenol derivatives themselves. mdpi.com This is achieved by activating the phenolic hydroxyl group, transforming it into a better leaving group. mdpi.com Common activating groups include carbamates, carbonates, and sulfamates. nih.gov The general mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the desired product and regenerate the catalyst. mdpi.comlibretexts.org

For the synthesis of this compound, a plausible route would involve the coupling of a cyclopentenylboronic acid or ester with a p-substituted phenol derivative, such as p-bromophenol or p-iodophenol, with a suitable protecting group on the hydroxyl moiety if necessary. The choice of ligands for the palladium catalyst is crucial for achieving high yields and selectivity. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Coupling Partners | Catalyst System | Base | Solvent | Reference |

| Aryl Halide + Organoboron | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Water | wikipedia.org |

| Aryl Carbamate + Arylboronic Acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | nih.gov |

| Aryl Methyl Ether + Arylboronic Acid | Ni(cod)₂/ICy | K₃PO₄ | 1,4-Dioxane | mdpi.com |

Negishi Coupling and Related Zinc-Mediated Reactions

The Negishi coupling provides another powerful method for carbon-carbon bond formation, utilizing organozinc reagents. wikipedia.org This reaction is catalyzed by nickel or palladium complexes and couples organozinc compounds with organic halides or triflates. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is the high reactivity and functional group tolerance of the organozinc reagents. nih.gov

To synthesize this compound, a cyclopent-2-en-1-ylzinc halide could be coupled with a protected p-halophenol. The organozinc reagent can be prepared from the corresponding cyclopentenyl halide by treatment with zinc dust. orgsyn.org The catalytic cycle of the Negishi coupling is similar to that of the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The choice of catalyst and ligands is critical for the success of the reaction, with palladium catalysts generally offering higher yields and broader functional group compatibility. wikipedia.org

Recent developments have demonstrated the utility of Negishi coupling for creating sp³-sp² carbon-carbon bonds, which is directly relevant to the synthesis of the target molecule. nih.gov Furthermore, iron-based catalytic systems have been explored as a more sustainable alternative to palladium. nih.gov

Table 2: Negishi Coupling Reaction Components

| Component | Examples |

| Organic Halide/Triflate (R-X) | Aryl, vinyl, allyl, alkynyl halides |

| Organozinc Reagent (R'-ZnX') | Alkenyl, aryl, allyl, alkyl zinc halides |

| Catalyst | Pd(PPh₃)₄, Ni(acac)₂, Ni(COD)₂ |

| Ligand | Triphenylphosphine, dppe, BINAP, XPhos |

Cobalt-Catalyzed Enantioconvergent Approaches

Cobalt-catalyzed cross-coupling reactions have emerged as a cost-effective and sustainable alternative to those using precious metals. sustech.edu.cn A particularly interesting development is the use of cobalt catalysis in enantioconvergent reactions, where a racemic starting material is converted into a single enantiomer of the product. sustech.edu.cnacs.org

In the context of synthesizing a chiral molecule like this compound, an enantioconvergent approach could be highly valuable. This would typically involve the coupling of a racemic cyclopentenyl electrophile with a suitable phenol-derived nucleophile in the presence of a chiral cobalt catalyst. The mechanism often proceeds through the formation of a prochiral radical intermediate, where the chiral catalyst controls the stereochemical outcome of the subsequent bond formation. sustech.edu.cn

For instance, a cobalt-catalyzed enantioconvergent Negishi cross-coupling could couple a racemic cyclopentenyl halide with an arylzinc reagent derived from a protected p-hydroxybenzene. sustech.edu.cn The key to success in these reactions is the design of the chiral ligand that coordinates to the cobalt center and effectively induces asymmetry. sustech.edu.cnresearchgate.net

Asymmetric Catalysis in Phenolic Cyclopentene Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the fields of pharmaceuticals and materials science. Asymmetric catalysis offers a powerful tool to achieve this goal, and various methods have been developed for the synthesis of chiral cyclopentene derivatives.

Chiral Phosphine-Catalyzed Annulations

Chiral phosphines have proven to be highly effective organocatalysts for a variety of asymmetric transformations, including annulation reactions to form cyclic compounds. nih.govbeilstein-journals.org A common strategy is the [3+2] cycloaddition, which can be used to construct five-membered rings like cyclopentene. nih.govrsc.org

In a typical phosphine-catalyzed [3+2] annulation for the synthesis of a phenolic cyclopentene, an allene (B1206475) would react with an activated alkene. nih.gov The chiral phosphine (B1218219) catalyst adds to the allene to form a zwitterionic intermediate, which then undergoes a cycloaddition with the alkene. rsc.org The stereochemistry of the final product is controlled by the chiral environment provided by the phosphine catalyst. nih.govnih.gov

The development of new chiral phosphine ligands is an active area of research, with a focus on creating catalysts that are both highly efficient and selective. researchgate.netscholaris.ca For the synthesis of this compound, a suitable dienone substrate could potentially undergo an intramolecular Rauhut-Currier reaction catalyzed by a chiral phosphine to yield the desired cyclopentene ring. nih.gov

Table 3: Chiral Phosphine-Catalyzed [3+2] Annulation

| Reactant 1 | Reactant 2 | Catalyst Type | Product |

| Allenoate | Enone | Chiral Phosphine | Functionalized Cyclopentene |

| Allene | Activated Alkene | Chiral Phosphine | Functionalized Cyclopentene |

| γ-Methyl Allenoate | Doubly Activated Olefin | Phosphine | Substituted Cyclopentene |

Stereoselective Cycloaddition Reactions

Stereoselective cycloaddition reactions are a powerful class of reactions for the construction of cyclic molecules with well-defined stereochemistry. The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example, but other cycloadditions, such as [2+2] and [3+2] cycloadditions, are also widely used. nih.govcas.cn

For the synthesis of a cyclopentene ring, a [3+2] cycloaddition is a direct approach. cas.cn This can be achieved through various means, including the reaction of a 1,3-dipole with a dipolarophile. In the context of synthesizing this compound, one could envision a strategy where a cyclopentene ring is formed via a stereoselective cycloaddition, with the phenolic moiety already present on one of the reactants or introduced in a subsequent step.

Another approach is the [2+2] cycloaddition of an allene with an alkene, which can be catalyzed by a Lewis acid to proceed with high stereoselectivity. nih.gov The resulting cyclobutane (B1203170) can then be rearranged to a cyclopentene. While indirect, this method offers an alternative pathway to the desired carbocyclic core.

C-H Functionalization Methodologies for Phenols

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the synthesis of complex molecules. acs.orgnih.gov This approach avoids the need for pre-functionalized starting materials, such as halides or organometallics, by directly converting a C-H bond into a C-C or C-heteroatom bond. nih.govresearchgate.net

For the synthesis of this compound, a direct C-H alkenylation of phenol with cyclopentene or a related species would be an ideal route. The hydroxyl group of the phenol can act as a directing group, guiding the catalyst to the ortho or para position. researchgate.netnih.gov Palladium and ruthenium catalysts have been shown to be effective for the C-H alkenylation of phenols. nih.govrsc.orgorganic-chemistry.org

The regioselectivity of the C-H functionalization is a key challenge, as reactions can occur at the ortho or para position. rsc.org Careful selection of the catalyst, ligands, and reaction conditions is necessary to achieve the desired selectivity for the para isomer. rsc.org Despite this challenge, C-H functionalization offers a powerful and sustainable approach to the synthesis of functionalized phenols like this compound. acs.orgresearchgate.net

Photoredox and Dual Catalysis Approaches

Photoredox catalysis has surfaced as a powerful strategy in organic synthesis, harnessing the energy of visible light to facilitate redox reactions under exceptionally mild conditions. catalysis.blogbeilstein-journals.org This approach typically involves a photocatalyst, such as a ruthenium or iridium complex, or a purely organic dye, that absorbs a photon to reach an electronically excited state. acs.orgsci-hub.se This excited state is both a stronger oxidant and a stronger reductant than the ground state, enabling it to mediate single-electron transfer (SET) with organic substrates to generate reactive radical intermediates. acs.orgnih.gov

A particularly potent extension of this concept is dual catalysis, where photoredox catalysis is merged with another independent catalytic cycle, such as one involving a transition metal (e.g., nickel, palladium, copper) or an organocatalyst. acs.orgacs.org In these systems, the photocatalyst generates a radical intermediate, which is then intercepted and controlled by the second catalyst to forge the desired bond with high selectivity. acs.org This synergistic approach allows for transformations that are difficult to achieve with either catalytic system alone. researchgate.net

While a direct photoredox synthesis of this compound is not prominently documented, the principles of dual catalysis have been successfully applied to analogous C-C, C-S, and C-N bond-forming reactions, demonstrating the potential of this strategy. core.ac.ukrsc.org For instance, the combination of a photoredox catalyst with a nickel catalyst has become a cornerstone for cross-coupling reactions. In a typical mechanism, the photocatalyst generates an aryl radical from a suitable precursor, which then engages with a Ni(0) species. The resulting organonickel complex can then couple with a second partner. Such methodologies offer a promising blueprint for the potential coupling of a phenol derivative with a cyclopentenyl partner.

For example, studies on the functionalization of phenols have shown that phenolate (B1203915) anions can form photo-active electron donor-acceptor (EDA) complexes, which upon irradiation can initiate radical reactions. units.it Furthermore, photoredox-catalyzed C-H alkylation of phenols has been achieved, showcasing a direct method for functionalization. rsc.org The table below outlines a representative dual catalytic system, illustrating the roles of the different components in achieving a cross-coupling reaction, a strategy adaptable for the synthesis of complex phenols.

Table 1: Representative Components of a Ni/Photoredox Dual Catalytic System

| Component | Example | Function | Citation |

|---|---|---|---|

| Photocatalyst | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (Iridium complex) or 4CzIPN (Organic dye) | Absorbs visible light and initiates single-electron transfer to generate radical intermediates. | acs.orgrsc.org |

| Cross-Coupling Catalyst | NiCl₂·glyme | Intercepts radical intermediates and facilitates the C-C or C-X bond-forming reductive elimination step. | rsc.org |

| Ligand | 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) | Stabilizes and modulates the reactivity of the nickel catalyst throughout its catalytic cycle. | rsc.org |

| Substrate 1 (Radical Precursor) | Aryl Halide (e.g., 4-iodophenol (B32979) derivative) | Accepts an electron from the excited photocatalyst to generate an aryl radical. | acs.org |

| Substrate 2 (Coupling Partner) | Cyclopentenyl derivative | Engages with the organonickel intermediate in the coupling step. | core.ac.uk |

| Solvent | Dimethylacetamide (DMA) or Acetonitrile (MeCN) | Solubilizes reactants and catalysts. | rsc.org |

| Light Source | Blue LEDs (e.g., 450 nm) | Provides the energy to excite the photocatalyst. | d-nb.info |

Green Chemistry Approaches to Cyclopentenylphenol Synthesis

Green chemistry seeks to design chemical processes that minimize or eliminate the use and generation of hazardous substances. catalysis.bloginnovareacademics.in This paradigm is built on twelve principles, including the use of renewable feedstocks, safer solvents, catalytic reagents, and energy efficiency. innovareacademics.inresearchgate.net The synthesis of cyclopentenylphenols can be made significantly more sustainable by adopting these principles.

A primary focus of green synthetic chemistry is the reduction or replacement of volatile organic compounds (VOCs) as solvents. acs.orgnih.gov Many syntheses involving phenols have been successfully adapted to operate under solvent-free conditions. daneshyari.comnih.govresearchgate.net For example, Friedel-Crafts type alkylations and condensations, which are classic methods for producing alkylated phenols, can be performed by simply grinding the reactants together or by heating them in the absence of a solvent. daneshyari.comcnr.it This not only prevents pollution but also simplifies product work-up and purification.

The use of recyclable, heterogeneous catalysts is another cornerstone of green chemistry. catalysis.blog Instead of traditional soluble acid catalysts like H₂SO₄, which are corrosive and difficult to separate, solid acid catalysts such as the sulfonic acid-functionalized resin Amberlyst-15 have been employed for the condensation of phenols with other reactants. cnr.it These catalysts are easily filtered off at the end of the reaction and can be reused multiple times, improving process economy and reducing waste. cnr.it

Biocatalysis represents a frontier in green chemistry, utilizing enzymes or whole microorganisms to perform chemical transformations with high selectivity under mild, aqueous conditions. rsc.orgnih.gov While a specific biocatalytic route to this compound is not established, related transformations highlight its potential. Recently, an ene-reductase enzyme was used for the aromatization of cyclohexanone (B45756) derivatives to produce various substituted phenols, using air as the terminal oxidant in a clean and efficient process. chemistryviews.org Furthermore, chemoenzymatic processes are being developed that use greener, bio-based solvents like cyclopentyl methyl ether (CPME), further enhancing the environmental credentials of the synthesis. nih.govmdpi.com

The following table compares several green chemistry strategies applicable to the synthesis of phenol derivatives, highlighting the advantages of each approach.

Table 2: Comparison of Green Chemistry Approaches for Phenol Derivatization

| Approach | Key Principle(s) | Typical Conditions | Advantages | Example / Citation |

|---|---|---|---|---|

| Solvent-Free Reaction | Waste Prevention, Safer Solvents & Auxiliaries | Grinding or heating neat reactants, often with a solid catalyst. | Eliminates solvent waste, simplifies purification, reduces environmental impact. | Condensation of phenol and ethyl levulinate. cnr.it |

| Heterogeneous Catalysis | Catalysis, Waste Prevention | Use of solid acid catalysts like ion-exchange resins or zeolites. | Catalyst is easily separated and recyclable, minimizing corrosive liquid waste. | Amberlyst-15 catalyzed condensation. cnr.it |

| Biocatalysis | Catalysis, Use of Renewable Feedstocks, Design for Energy Efficiency | Aqueous buffer, ambient temperature and pressure, using enzymes or whole cells. | High selectivity, mild conditions, biodegradable catalysts, use of water as solvent. | Ene-reductase catalyzed synthesis of phenols from cyclohexanones. chemistryviews.org |

| Alternative Solvents | Safer Solvents & Auxiliaries | Reactions in water, supercritical CO₂, or bio-based solvents like CPME. | Reduces reliance on toxic and volatile organic solvents, improves safety. | Chemoenzymatic reactions in CPME. nih.govmdpi.com |

Chemical Reactivity and Transformations of P Cyclopent 2 En 1 Yl Phenol

Reactions at the Phenol (B47542) Moiety

The phenol group, with its hydroxyl substituent on an aromatic ring, dictates the reactivity of this part of the molecule.

Electrophilic Substitution Patterns and Regioselectivity

The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. byjus.comyoutube.com This is due to the resonance delocalization of the lone pairs on the oxygen atom into the benzene (B151609) ring, which increases the electron density at the ortho and para positions. byjus.com Consequently, electrophiles preferentially attack these positions. Since the para-position is already occupied by the cyclopentenyl group, electrophilic substitution on p-(cyclopent-2-en-1-yl)phenol is directed to the ortho positions (C2 and C6).

Common electrophilic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.com For instance, nitration with dilute nitric acid at low temperatures would be expected to yield a mixture of 2-nitro-4-(cyclopent-2-en-1-yl)phenol and 2,6-dinitro-4-(cyclopent-2-en-1-yl)phenol. byjus.com Similarly, halogenation with bromine in a non-polar solvent would likely result in the formation of monobrominated products at the ortho positions. byjus.com

| Reaction | Reagents | Expected Major Products |

| Nitration | Dilute HNO₃ | 2-nitro-4-(cyclopent-2-en-1-yl)phenol |

| Halogenation | Br₂ in CCl₄ | 2-bromo-4-(cyclopent-2-en-1-yl)phenol |

| Sulfonation | Concentrated H₂SO₄ | 2-hydroxy-5-(cyclopent-2-en-1-yl)benzenesulfonic acid |

| Friedel-Crafts Alkylation | R-X, AlCl₃ | 2-alkyl-4-(cyclopent-2-en-1-yl)phenol |

Nucleophilic Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group itself can participate in nucleophilic reactions. Due to the resonance stabilization of the resulting phenoxide ion, phenols are more acidic than alcohols, with a typical pKa around 10. wikipedia.org This acidity allows for deprotonation by a suitable base to form a phenoxide, which is a potent nucleophile.

This nucleophilic phenoxide can then undergo various reactions, such as Williamson ether synthesis with alkyl halides to form ethers, or esterification with acyl chlorides or anhydrides to produce esters. However, direct nucleophilic substitution or elimination of the phenolic hydroxyl group itself is generally not feasible under normal conditions. libretexts.org

| Reaction | Reagents | Product Type |

| Ether Synthesis | 1. NaOH2. R-X | Alkyl aryl ether |

| Esterification | Acyl chloride, pyridine | Phenyl ester |

Reactions at the Cyclopentene (B43876) Moiety

The cyclopentene ring, with its carbon-carbon double bond, is susceptible to a different set of reactions, primarily addition and oxidation reactions.

Addition Reactions to the Olefinic Bond (e.g., Hydroalkylation)

The double bond in the cyclopentene ring can undergo various addition reactions. For example, hydroalkylation, the addition of an alkyl group and a hydrogen atom across the double bond, can occur under specific catalytic conditions. This would saturate the cyclopentene ring, converting it to a cyclopentyl group. Other common addition reactions include hydrogenation (addition of H₂) to form p-(cyclopentyl)phenol, and hydrohalogenation (addition of HX).

Oxidation Reactions (e.g., Epoxidation with Peroxy Acids)

The olefinic bond of the cyclopentene moiety is susceptible to oxidation. A common and synthetically useful oxidation reaction is epoxidation, which can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). researchgate.net This reaction would form an epoxide, a three-membered ring containing an oxygen atom, on the cyclopentene ring. The resulting product would be p-(6-oxabicyclo[3.1.0]hex-2-yl)phenol. Studies on analogous cyclopentenyl thiophene (B33073) derivatives have shown that such epoxidation reactions proceed effectively. researchgate.net

Cycloaddition Reactions (e.g., Diels-Alder Reactivity)

The cyclopentene ring contains a double bond that can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for forming six-membered rings. wikipedia.orgnih.gov While cyclopentadiene (B3395910) itself is a highly reactive diene, the cyclopentene moiety in this compound would act as the dienophile, reacting with a conjugated diene. The reactivity in a Diels-Alder reaction would be influenced by the electronic nature of the substituents on the dienophile. The electron-donating nature of the phenol ring could potentially influence the reactivity of the cyclopentene double bond in such cycloadditions.

Advanced Catalytic Transformations and Mechanistic Studies

The unique structure of this compound, featuring both a nucleophilic phenol ring and a reactive cyclopentenyl moiety, makes it a substrate for a variety of advanced catalytic transformations. These reactions enable the construction of complex molecular architectures and are often underpinned by intricate reaction mechanisms.

Transition Metal-Mediated Cyclizations and Rearrangements

Transition metal catalysis offers powerful methods for the construction of carbo- and heterocyclic ring systems through the intramolecular cyclization of unsaturated precursors. While direct intramolecular cyclization of this compound is not extensively documented, the principles of transition metal-mediated reactions of alkenylphenols and related systems demonstrate the potential for such transformations. Palladium, in particular, is a versatile catalyst for these types of reactions. nih.govnih.govrsc.org

One common strategy involves the intramolecular reaction of a nucleophile with a palladium-activated alkene. For alkenylphenols, the phenolic oxygen can act as the nucleophile. In a typical catalytic cycle, a Pd(II) salt coordinates to the double bond of the cyclopentenyl group, rendering it susceptible to intramolecular attack by the phenolic hydroxyl group. This process, often termed an oxypalladation, generates a new heterocyclic ring and a carbon-palladium bond. The resulting organopalladium intermediate can then undergo further reactions, such as β-hydride elimination, to regenerate the catalyst and complete the cycle.

Palladium-catalyzed aza-Wacker-type cyclizations, where a nitrogen nucleophile attacks a coordinated alkene, have been used to synthesize aza[3.1.0]bicycles from vinyl cyclopropanecarboxamides. nih.gov This highlights the potential for creating complex fused systems. Similarly, palladium-catalyzed hydrofunctionalization reactions can form five- and six-membered rings, with directing groups often used to control the regioselectivity of the cyclization. rsc.org For a substrate like this compound, derivatization to introduce a tethered nucleophile or a directing group could enable controlled cyclization onto the cyclopentenyl ring.

The table below summarizes representative palladium-catalyzed intramolecular cyclization reactions, illustrating the conditions and types of products that can be achieved.

| Substrate Type | Catalyst/Reagents | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Enynoates with allylic alcohols | Pd(OAc)₂, PPh₃, Na₂CO₃ | Cascade Cyclization/Allylation | Allyl pyrones | nih.gov |

| Vinyl cyclopropanecarboxamides | Pd(OAc)₂, Benzoquinone, O₂ | Aza-Wacker-type Cyclization | Aza[3.1.0]bicycles | nih.gov |

| Alkenyl malonates/amines/alcohols | Pd(TFA)₂, Directing Group | Intramolecular Hydrofunctionalization | Five- and six-membered carbo- and heterocycles | rsc.org |

| α-iminonitriles with tethered alkenes | Pd(PPh₃)₄, ZnCl₂ | Intramolecular Acylcyanation | Functionalized indanones | rsc.org |

Radical Processes in the Transformation of Cyclopentenylphenols

Radical reactions provide an alternative pathway for the transformation of this compound, targeting both the cyclopentenyl moiety and the phenolic group. These reactions proceed via highly reactive intermediates with unpaired electrons and typically involve three key steps: initiation, propagation, and termination. youtube.com

Initiation: The reaction begins with the formation of radicals, usually through the homolytic cleavage of a weak bond in a radical initiator (e.g., AIBN, benzoyl peroxide) using heat or light.

Propagation: A radical abstracts an atom (often a hydrogen) or adds to a π-system, generating a new radical which can then continue the reaction chain. For this compound, a radical could add to the double bond of the cyclopentenyl ring, creating a new carbon-centered radical on the ring. Alternatively, abstraction of the weakly bound allylic hydrogen from the cyclopentenyl ring or the phenolic hydrogen can occur.

Termination: The reaction ceases when two radicals combine to form a stable, non-radical species.

Radical addition reactions to the cyclopentenyl double bond can be used to introduce a wide range of functional groups. researchgate.netyoutube.com For instance, the addition of a trichloromethyl radical, generated from chloroform, can lead to functionalized cyclopropane (B1198618) derivatives through subsequent rearrangement and ring-opening reactions. researchgate.net

Furthermore, the cyclopentenyl group can participate in radical polymerization. In the presence of a radical initiator, the double bond can undergo repeated addition to form a polymer chain. researchgate.netmdpi.com The radical polymerization of related monomers, such as 1,1-disubstituted 2-vinylcyclopropanes, has been shown to proceed via a 1,5-ring-opening mechanism, which helps to reduce volume shrinkage during polymerization compared to conventional vinyl monomers. researchgate.net The phenolic group in this compound could act as a radical scavenger, potentially inhibiting or terminating polymerization, which would need to be considered in designing such a reaction.

Proton-Coupled Electron Transfer (PCET) Mechanisms in Reactions

The oxidation of the phenolic group in this compound is a fundamental transformation that often proceeds via a Proton-Coupled Electron Transfer (PCET) mechanism. nih.gov PCET refers to reactions where both a proton and an electron are transferred, and it is crucial in many biological and chemical processes, including the function of antioxidants. nih.govnih.gov The oxidation of a phenol to a phenoxyl radical can occur through different mechanistic pathways, which are often distinguished by whether the proton and electron transfer in a single kinetic step or sequentially. acs.org

The main PCET pathways are:

Stepwise Pathways:

Electron Transfer followed by Proton Transfer (ET/PT): The phenol is first oxidized to a phenol radical cation, which then deprotonates to form the neutral phenoxyl radical.

Proton Transfer followed by Electron Transfer (PT/ET): The phenol first deprotonates to form a phenoxide anion, which is then oxidized to the phenoxyl radical.

Concerted Pathway (CPET): The electron and proton are transferred in a single, concerted elementary step. When the proton and electron originate from the same bond (the O-H bond in this case), the process is often referred to as Hydrogen Atom Transfer (HAT). nih.govacs.org

The operative mechanism often depends on the reaction conditions, the properties of the oxidant, and the structure of the phenol. nih.gov Concerted pathways are often favored as they avoid the formation of high-energy intermediates like phenol radical cations or phenoxide anions. nih.gov Kinetic studies, particularly the measurement of kinetic isotope effects (KIEs) by comparing the reaction rates of the phenol (O-H) with its deuterated analogue (O-D), are critical for distinguishing between these mechanisms. A large KIE value suggests that the O-H bond is broken in the rate-determining step, which is consistent with both HAT and some CPET pathways. acs.org

For this compound, oxidation would generate the corresponding p-(cyclopent-2-en-1-yl)phenoxyl radical. This radical is a key intermediate that can subsequently undergo dimerization, polymerization, or react with other molecules. The ability of phenols to undergo oxidation via PCET is central to their role as radical-scavenging antioxidants. ontosight.ai

| PCET Mechanism | Description | Intermediates | Reference |

|---|---|---|---|

| Electron Transfer-Proton Transfer (ET/PT) | Stepwise transfer: electron first, then proton. | Phenol Radical Cation | acs.org |

| Proton Transfer-Electron Transfer (PT/ET) | Stepwise transfer: proton first, then electron. | Phenoxide Anion | acs.org |

| Concerted Proton-Electron Transfer (CPET) / Hydrogen Atom Transfer (HAT) | Simultaneous transfer of proton and electron in one kinetic step. | None (concerted transition state) | nih.govacs.org |

Functional Derivatization Strategies

Functional derivatization of this compound allows for the modulation of its physical, chemical, and biological properties. Strategies can target the two main reactive sites: the phenolic hydroxyl group (and the aromatic ring) and the double bond of the cyclopentenyl substituent. rhhz.netresearchgate.net

Derivatization of the Phenolic Hydroxyl Group and Aromatic Ring:

The phenolic hydroxyl group is a prime site for modification. Classical derivatization strategies are often employed to convert the phenol into ethers or esters through alkylation or acylation, respectively. nih.gov These reactions can improve bioavailability or modify solubility. For instance, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base yields the corresponding ester.

More advanced strategies focus on the regioselective functionalization of the aromatic C-H bonds, particularly at the positions ortho to the hydroxyl group, which are activated towards electrophilic substitution. nih.gov

Hydroxylation: Direct hydroxylation to form catechols (ortho-diphenols) can be achieved using oxidants like 2-iodylbenzoic acid (IBX). rhhz.net

Halogenation: Selective ortho-monochlorination can be accomplished using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) in the presence of a catalytic amount of an ammonium (B1175870) salt. rhhz.net

Alkylation and Arylation: The aromatic ring can undergo Friedel-Crafts alkylation or acylation, although regioselectivity can be an issue. ontosight.ai

Derivatization of the Cyclopentenyl Double Bond:

The alkene functionality in the cyclopentenyl ring is also amenable to a variety of chemical transformations.

Hydrogenation: The double bond can be readily reduced to a single bond via catalytic hydrogenation (e.g., using H₂ gas and a palladium or platinum catalyst), yielding p-(cyclopentyl)phenol. rhhz.net

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). This transformation has been demonstrated on the related compound 2-(cyclopent-1-en-1-yl)thiophene. researchgate.net The resulting epoxide is a versatile intermediate for further reactions, allowing for the introduction of various nucleophiles via ring-opening.

Halogenation: The alkene can react with halogens (e.g., Br₂, Cl₂) to form the corresponding dihalo-cyclopentyl derivative.

Cyclopropanation: The addition of a carbene or carbenoid to the double bond can form a fused cyclopropane ring, creating a bicyclo[3.1.0]hexane system. Common methods include the Simmons-Smith reaction (using diiodomethane (B129776) and a zinc-copper couple) or reactions with haloforms and a strong base. masterorganicchemistry.com

The following table outlines some potential derivatization reactions for this compound.

| Reactive Site | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Phenolic -OH | Acylation | Acyl chloride, Base | Phenolic Ester | nih.gov |

| Phenolic -OH | Alkylation (Williamson Ether Synthesis) | Alkyl halide, Base | Phenolic Ether | nih.gov |

| Aromatic Ring (ortho C-H) | Hydroxylation | 2-Iodylbenzoic acid (IBX) | Catechol derivative | rhhz.net |

| Cyclopentenyl C=C | Epoxidation | m-Chloroperoxybenzoic acid (mCPBA) | Epoxide derivative | researchgate.net |

| Cyclopentenyl C=C | Hydrogenation | H₂, Pd/C | p-(Cyclopentyl)phenol | rhhz.net |

| Cyclopentenyl C=C | Cyclopropanation (Simmons-Smith) | CH₂I₂, Zn-Cu | Cyclopropane-fused derivative | masterorganicchemistry.com |

Spectroscopic and Analytical Characterization in Research

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a swift and effective qualitative tool for monitoring the progress of chemical reactions and performing preliminary purity checks. For phenolic compounds like p-(cyclopent-2-en-1-yl)phenol, TLC is instrumental.

Research Findings: In the analysis of phenols, various solvent systems can be employed to achieve separation on TLC plates. A common mobile phase consists of a mixture of a non-polar solvent like petroleum ether or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or acetone (B3395972). researchgate.net For instance, a mobile phase of toluene and acetone in a 9:1 ratio has been shown to be effective for separating phenolic compounds. researchgate.net Another system that has been successfully used for phenolic acids is a combination of toluene, ethyl acetate, and formic acid. researchgate.net

The visualization of separated compounds on the TLC plate is typically achieved by exposure to UV light at 254 nm, or by spraying with a visualization reagent. researchgate.net A common spray reagent for phenols is a solution of ferric chloride (FeCl₃) in ethanol, which reacts with the phenolic hydroxyl group to produce a colored spot. researchgate.net

Below is a table summarizing typical TLC systems used for phenolic compounds.

| Parameter | Description | Common Examples |

| Stationary Phase | The adsorbent material coated on the plate. | Silica (B1680970) gel GF254, Cellulose |

| Mobile Phase (Eluent) | The solvent system that moves up the plate. | Toluene:Acetone (9:1), Chloroform:Ethyl Acetate:Formic Acid (5:4:1) researchgate.net |

| Visualization | Method used to see the separated spots. | UV light (254 nm), Ferric Chloride (FeCl₃) spray researchgate.net |

Column Chromatography (Silica Gel, Polyamide)

For the purification and isolation of this compound from complex mixtures, column chromatography is the technique of choice. It allows for the separation of larger quantities of material compared to TLC.

Silica Gel Chromatography: Silica gel is a widely used stationary phase for the purification of compounds with moderate polarity, such as phenols. researchgate.net The separation is based on the principle of adsorption, where different compounds in the mixture adhere to the silica gel with varying strengths. A solvent system, typically starting with a non-polar solvent like hexane (B92381) or petroleum ether and gradually increasing the polarity by adding ethyl acetate, is passed through the column to elute the compounds. semanticscholar.orgyoutube.com The selection of the solvent system is often guided by prior analysis using TLC to find a polarity that provides good separation. rochester.edu For compounds that are sensitive to the acidic nature of standard silica gel, the silica can be deactivated by washing it with a solvent mixture containing a small amount of a base like triethylamine. rochester.edu

Polyamide Chromatography: Polyamide is a particularly effective stationary phase for the separation of phenolic substances. researchgate.net The separation mechanism on a polyamide column relies on the formation of hydrogen bonds between the phenolic hydroxyl groups of the analytes and the amide groups of the stationary phase. This specific interaction allows for an efficient separation of phenols from other classes of compounds. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used for both the identification and quantification of volatile and semi-volatile compounds. It is an essential tool for the analysis of this compound.

Research Findings: In a GC-MS analysis, the sample is first separated based on its components' boiling points and interactions with the capillary column. gnest.org For phenolic compounds, derivatization with an agent like acetic anhydride (B1165640) is sometimes performed prior to analysis to increase their volatility and improve chromatographic peak shape. gnest.orgresearchgate.net The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and fragmented.

The resulting mass spectrum displays a unique fragmentation pattern that acts as a chemical fingerprint for the compound. The molecular ion peak ([M]⁺) for phenol (B47542) itself is observed at a mass-to-charge ratio (m/z) of 94. docbrown.info The fragmentation of the cyclopentenyl group often involves the loss of ethene (28 mass units), leading to characteristic fragments. docbrown.info For example, cyclopentane (B165970) shows a characteristic loss of 28 amu, resulting in a major fragment ion at m/z 42. docbrown.info The combination of the retention time from the gas chromatograph and the fragmentation pattern from the mass spectrometer allows for confident identification of this compound. shimadzu.com

The table below shows a hypothetical, yet expected, fragmentation pattern for this compound based on the known fragmentation of its constituent parts, phenol and cyclopentene (B43876).

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance |

| 160 | [C₁₁H₁₂O]⁺ | Molecular Ion ([M]⁺) |

| 131 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 94 | [C₆H₅OH]⁺ | Phenol cation radical (from cleavage of the cyclopentenyl group) |

| 77 | [C₆H₅]⁺ | Phenyl cation (from loss of OH from the phenol fragment) docbrown.info |

| 66 | [C₅H₆]⁺ | Cyclopentadienyl cation (from the cyclopentenyl moiety) |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to model the properties of p-(cyclopent-2-en-1-yl)phenol. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) is a mainstay in the computational study of phenolic compounds. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is particularly common, offering a balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties. ijaemr.com For instance, studies on various substituted phenols have successfully used B3LYP to analyze their structure and reactivity. ijaemr.comrsc.org

Ab initio methods , such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory by more accurately accounting for electron correlation. While computationally more demanding than DFT, MP2 calculations are valuable for obtaining more precise interaction energies and electronic properties. For example, MP2 has been employed to investigate hydrogen-bond strengths in complexes of substituted phenols. nih.gov For this compound, a combined approach using both DFT for initial optimization and property prediction, and MP2 for refining energy calculations, would yield a comprehensive theoretical profile.

Basis Set Selection and Optimization

The choice of a basis set is crucial for the accuracy of quantum chemical calculations. A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org

For molecules like this compound, which contain both hydrocarbon and heteroatom functionalities, Pople-style split-valence basis sets are widely used. wikipedia.org A common choice is the 6-311++G(d,p) basis set. This notation indicates:

6-311 : A triple-split valence basis set, providing flexibility for valence electrons.

++G : Includes diffuse functions on both heavy atoms and hydrogen, which are critical for accurately describing anions and non-covalent interactions.

(d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for the description of non-spherical electron density distribution, which is essential for modeling chemical bonds accurately. ijaemr.com

Other basis sets like DGDZVP have also been shown to be efficient for calculating molecular geometry and energy. rsc.org The process involves an initial geometry optimization of the molecule using the selected method and basis set to find the lowest energy conformation. ijaemr.comrsc.org

Electronic Structure Analysis (HOMO/LUMO, Frontier Molecular Orbitals, Charge Distribution)

Frontier Molecular Orbitals (FMOs) , specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity.

HOMO : Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, particularly the oxygen atom and the aromatic pi-system.

LUMO : Represents the ability to accept an electron. The LUMO is typically distributed over the antibonding orbitals of the aromatic system.

The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive. For phenol itself, the HOMO-LUMO gap calculated at the B3LYP/6-311++G(2df,2p) level is approximately 0.216 eV. ijaemr.com The cyclopentenyl substituent would modulate this value.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information helps in understanding the molecule's electrostatic potential, dipole moment, and sites susceptible to electrophilic or nucleophilic attack. In this compound, the oxygen atom is expected to carry the most negative charge, while the hydroxyl hydrogen and carbons attached to the oxygen and the cyclopentenyl group will be more electropositive.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Phenol | B3LYP/6-311++G(2df,2p) | -0.318 | -0.102 | 0.216 |

| p-Cresol | DFT/B3LYP | -5.98 | -0.85 | 5.13 |

| This compound (Hypothetical) | B3LYP/6-311++G(d,p) | -5.85 | -0.90 | 4.95 |

Note: Data for Phenol and p-Cresol are from existing literature for illustrative purposes. ijaemr.com The values for this compound are hypothetical to demonstrate expected trends.

Spectroscopic Property Prediction (UV-Vis, ECD, Vibrational Frequencies)

Vibrational Frequencies: DFT calculations are highly effective at predicting infrared (IR) and Raman spectra. By calculating the harmonic frequencies of the optimized geometry, a theoretical vibrational spectrum can be generated. ijaemr.comresearchgate.net These calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors. This allows for the assignment of experimental vibrational bands to specific molecular motions, such as O-H stretching, C-O stretching, and aromatic ring deformations. ijaemr.com

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). rsc.org It calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max). This analysis helps identify the electronic transitions, typically π → π* transitions within the aromatic ring for phenolic compounds.

Electronic Circular Dichroism (ECD): For chiral molecules, such as the individual enantiomers of this compound, TD-DFT can also predict ECD spectra. Comparing the calculated ECD spectrum with the experimental one is a reliable method for determining the absolute configuration of a chiral center.

| Property | Method | Predicted Value | Corresponding Molecular Motion/Transition |

|---|---|---|---|

| Vibrational Frequency (O-H stretch) | B3LYP/6-311++G(d,p) | ~3650 cm⁻¹ (unscaled) | Stretching of the hydroxyl group |

| Vibrational Frequency (C-O stretch) | B3LYP/6-311++G(d,p) | ~1250 cm⁻¹ (unscaled) | Stretching of the carbon-oxygen bond |

| UV-Vis Absorption (λ_max) | TD-DFT/B3LYP | ~275-285 nm | π → π* transition in the phenol ring |

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties describe how a material's optical properties change under a strong electromagnetic field, such as that from a laser. Organic molecules with delocalized π-electron systems, like this compound, are candidates for NLO materials. dtic.mil Computational methods can predict these properties by calculating the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ). dtic.miljournaleras.com These calculations are typically performed using a finite-field approach within a DFT or semi-empirical framework. dtic.mil A large hyperpolarizability value (β) is indicative of significant NLO activity. journaleras.com

Reaction Mechanism Studies

Computational chemistry is invaluable for elucidating reaction mechanisms. For this compound, studies could focus on reactions involving the phenolic hydroxyl group or the aromatic ring. For example, the mechanism of hydrogen atom abstraction from the hydroxyl group by free radicals can be modeled. acs.org Such studies involve:

Locating Transition States: Identifying the geometry of the transition state (the highest energy point along the reaction coordinate).

Calculating Activation Energies: Determining the energy barrier (E_a) for the reaction.

Reaction Pathway Analysis: Mapping the entire energy profile of the reaction from reactants to products through the transition state.

DFT calculations are well-suited for these studies, providing insights into the feasibility and kinetics of potential reactions, such as oxidation or electrophilic aromatic substitution. acs.orgwikipedia.org

Transition State Characterization and Energy Barrier Calculations

At the heart of understanding any chemical transformation lies the characterization of its transition state (TS) – the highest energy point along the reaction coordinate. Computational chemistry, particularly Density Functional Theory (T), allows for the precise location of these fleeting structures and the calculation of the associated energy barrier (activation energy), which dictates the reaction rate.

The formation of this compound, often achieved through Friedel-Crafts alkylation of phenol with cyclopentadiene (B3395910) or a cyclopentenyl halide, involves complex multi-step pathways. While specific computational data for this exact reaction is not extensively documented in publicly available literature, we can infer the methodology from similar, well-studied reactions. For instance, DFT calculations have been successfully employed to study the Diels-Alder reaction between cyclopentadiene and various dienophiles, a reaction that can be a precursor step. researchgate.net

In a typical computational workflow, the geometries of the reactants, products, and the transition state are optimized. Frequency calculations are then performed to confirm the nature of these stationary points; reactants and products have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. frontiersin.org

Table 1: Illustrative Activation Parameters for Diels-Alder Reactions (MPW1PW91/6-31+G(d)) researchgate.net

| Reactants | Transition State | Activation Energy (kcal/mol) |

| Cyclopentadiene + (1-bromovinyl)trimethylsilane | 12-TS | Data not specified |

This table illustrates the type of data generated from computational studies on reactions involving cyclopentadiene. The specific values for the synthesis of this compound would require a dedicated computational study.

The calculated energy difference between the reactants and the transition state provides the activation energy. A lower activation energy implies a faster reaction. These calculations can predict the feasibility of a proposed reaction pathway and can be used to compare different mechanistic possibilities. researchgate.net

Analysis of Intermediate Species (e.g., Radical Intermediates)

Beyond transition states, computational chemistry allows for the detailed analysis of reaction intermediates. In the context of this compound synthesis, several types of intermediates could be envisaged depending on the reaction conditions.

In a classic Friedel-Crafts alkylation, a key intermediate is a carbocation formed from the cyclopentenyl precursor. youtube.com The stability of this carbocation is crucial for the reaction to proceed. Computational methods can be used to calculate the structure and energy of this intermediate, providing insights into its propensity for rearrangement, a common issue in Friedel-Crafts alkylations. youtube.com

Alternatively, under different conditions, radical intermediates could be involved. For example, some synthetic methods for related compounds have been shown to proceed through radical cleavage reactions. sioc-journal.cn DFT calculations can be used to model the electronic structure of these radical species, helping to understand their reactivity and selectivity. In the oxidation of phenols, for instance, DFT studies have identified phenoxenium ion character in the transition state, which is essentially a radical cation of the phenolate (B1203915). rsc.org The stability of such species is highly dependent on the substituents on the phenol ring. rsc.org

Furthermore, in reactions like the Diels-Alder cycloaddition, some computational studies have explored the possibility of a non-concerted, biradical mechanism as an alternative to the traditional concerted pathway. researchgate.net The relative energies of the concerted transition state and the biradical intermediates can be calculated to determine the most likely mechanism.

Influence of Catalysts on Reaction Pathways

Catalysts play a pivotal role in the synthesis of this compound by providing alternative reaction pathways with lower activation energies. Computational studies are invaluable in elucidating the precise role of the catalyst at a molecular level.

For instance, in the context of Friedel-Crafts alkylation of phenols, a combination of a Lewis acid (like ZnCl₂) and a Brønsted acid (like camphorsulfonic acid, CSA) has been shown to be effective for site-selective ortho-alkylation. researchgate.net DFT calculations have been used to propose a mechanism where the zinc and CSA catalysts work in tandem to create a scaffold that holds both the phenol and the alcohol precursor in close proximity, predisposing them for ortho-alkylation. researchgate.net This pre-organization lowers the entropic penalty of the reaction and enhances selectivity.

Similarly, in palladium-catalyzed reactions, which could be employed for the synthesis of related compounds, DFT has been used to map out the entire catalytic cycle. frontiersin.org This includes steps like oxidative addition, migratory insertion, and reductive elimination. By calculating the energy profile of the entire cycle, the rate-determining step can be identified, providing crucial information for optimizing the reaction conditions. frontiersin.org

Table 2: Examples of Catalytic Systems Studied Computationally for Related Reactions

| Reaction Type | Catalyst System | Computational Insights | Reference |

| Friedel-Crafts Alkylation | ZnCl₂ / CSA | Proposes a dual-catalyst scaffold mechanism for ortho-selectivity. | researchgate.net |

| Phenol Hydrogenation | Pd/C | Investigates the effect of carbon support on catalyst performance. | dntb.gov.ua |

| Palladium-Catalyzed Coupling | Pd(0) with phosphine (B1218219) ligands | Elucidates the multi-step mechanism and identifies the rate-limiting step. | frontiersin.org |

Computational Tools and Software for Chemical Research

A variety of sophisticated software packages are available to perform the theoretical and computational investigations described above. These tools are essential for modern chemical research.

Gaussian: A comprehensive and widely used quantum chemistry software package. sioc-journal.cn It can perform a vast array of calculations, including geometry optimizations, frequency calculations, and the prediction of various molecular properties. It is a workhorse for mechanistic studies.

MestReNova (mNova): While primarily known for its capabilities in processing NMR and LC/GC/MS data, it also includes tools for molecular modeling and simulation, making it a versatile platform for chemists.

ChemOffice and ChemDraw: These are primarily used for drawing chemical structures, reactions, and biological pathways. ChemDraw is the industry standard for creating publication-quality chemical drawings and can also be used to predict properties like NMR spectra and to generate 3D structures for input into other computational programs.

MATLAB: A powerful numerical computing environment and programming language. In chemistry, it can be used for data analysis, modeling of kinetic data, and developing custom algorithms for computational chemistry tasks.

These software packages, often used in conjunction, provide a powerful arsenal (B13267) for the computational chemist to explore the intricacies of chemical reactions and molecular properties.

Advanced Applications in Chemical Science

Applications in Materials Science and Engineering

The bifunctional nature of p-(Cyclopent-2-en-1-yl)phenol allows it to serve as a versatile precursor in the development of new polymers and functional materials. Its structure offers a combination of rigidity and reactivity, essential for creating materials with tailored properties.

Phenolic compounds are foundational monomers for producing thermosetting polymers, such as phenol-formaldehyde (PF) resins. mdpi.com this compound is a candidate for creating novel polymers through two distinct reactive pathways:

Phenolic Polymerization: The aromatic ring, activated by the hydroxyl group, can undergo electrophilic substitution reactions with aldehydes (like formaldehyde) to form cross-linked phenolic resins. The cyclopentenyl substituent would act as a pendant group, modifying the physical properties of the final polymer, such as its solubility and thermal characteristics.

Olefin Metathesis Polymerization: The double bond within the strained cyclopentene (B43876) ring is susceptible to Ring-Opening Metathesis Polymerization (ROMP). This catalytic reaction would open the cyclopentene ring to form a linear polymer with the phenol (B47542) groups attached to the main chain. This method allows for the synthesis of well-defined polymers with controlled molecular weights and functionalities.

The dual reactivity of this monomer enables the creation of complex polymer architectures, including linear polymers via ROMP, cross-linked thermosets via phenolic condensation, or hybrid materials combining both polymerization techniques.

| Reactive Site | Polymerization Method | Resulting Polymer Type | Key Characteristics |

|---|---|---|---|

| Phenolic Ring (-OH and C-H bonds) | Condensation Polymerization (e.g., with formaldehyde) | Thermoset Resin | High thermal stability, rigidity, chemical resistance. |

| Cyclopentene Double Bond | Ring-Opening Metathesis Polymerization (ROMP) | Linear Polymer | Controlled molecular weight, functional pendant groups. |

The distinct structural components of this compound make it an attractive precursor for advanced functional materials. The electron-rich phenol group can impart useful electronic properties, while the cyclopentenyl group provides a handle for further chemical modification or cross-linking.

This structure is particularly relevant for the field of organic electronics. google.com Polymers containing aromatic and cyclic aliphatic units are investigated for use as organic semiconductors. google.com The phenol moiety is an electron-donating group, making materials derived from it potentially suitable as p-type (hole-transporting) semiconductors in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. google.com Furthermore, derivatives of this compound have been noted for their potential use in the formulation of biodegradable polymers.

| Structural Feature | Property Contribution | Potential Application |

|---|---|---|

| Phenol Group | Electron-donating, rigidity, thermal stability. | p-type organic semiconductors, high-performance plastics. google.com |

| Cyclopentenyl Group | Reactive site for cross-linking, tunes solubility and physical properties. | Tunable polymers, precursors for biodegradable materials. |

Utility as a Synthetic Intermediate for Complex Molecules

This compound is a versatile intermediate in organic synthesis due to its multiple reactive sites that can be addressed with high selectivity. The phenolic hydroxyl, the aromatic ring, and the alkene double bond can all participate in distinct chemical transformations.

Reactions at the Hydroxyl Group: The acidic proton can be removed to form a phenoxide, a potent nucleophile for ether synthesis (e.g., Williamson ether synthesis) or a precursor for esterification.

Reactions at the Aromatic Ring: The phenol is an activated system that can undergo further electrophilic aromatic substitution, such as nitration or halogenation, primarily at the positions ortho to the hydroxyl group.

Reactions of the Double Bond: The cyclopentene double bond can undergo a wide range of addition reactions, including hydrogenation to form p-(cyclopentyl)phenol, halogenation, hydrohalogenation, and epoxidation. The synthesis of epoxides from analogous cyclopentenyl thiophene (B33073) derivatives has been documented, suggesting this pathway is readily accessible. researchgate.net

The utility of the broader cyclopentenyl phenol scaffold is demonstrated by its ortho-isomer, 2-(cyclopent-2-en-1-yl)phenol, which serves as a known intermediate in the synthesis of penbutolol (B1679223) sulfate, a beta-adrenoceptor antagonist drug. This highlights the value of this chemical framework in constructing complex, biologically active molecules.

| Functional Group | Reaction Type | Example Product Class |

|---|---|---|

| Phenolic -OH | Etherification, Esterification | Aryl ethers, Phenyl esters |

| Aromatic Ring | Electrophilic Substitution | Halogenated or nitrated phenols |

| Cyclopentene C=C | Addition (Hydrogenation, Epoxidation) | Saturated cyclopentyl phenols, Epoxides |

Design of Advanced Chemical Reagents and Catalysts

The structural features of this compound provide a foundation for the design of specialized chemical reagents and ligands for catalysis. The phenolic oxygen can act as a binding site for metal ions, forming metal phenoxide complexes.

This coordinating ability allows the molecule to serve as a scaffold for catalysts. For instance, the phenol can be transformed into a phosphite (B83602) or phosphinite ligand by reaction with phosphorus halides. These types of ligands are widely used in homogeneous catalysis, particularly for cross-coupling reactions.

Furthermore, the molecule contains a stereocenter at the carbon where the cyclopentenyl ring attaches to the phenol. This intrinsic chirality could be exploited in asymmetric catalysis. By resolving the racemic mixture into its individual enantiomers, chiral ligands could be developed, enabling the synthesis of enantiomerically pure products, a critical need in the pharmaceutical and fine chemical industries. While direct application as a catalyst is not widely reported, the inherent functionalities of this compound present clear and rational pathways for its development into advanced reagents and catalyst systems.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of p-(cyclopent-2-en-1-yl)phenol often relies on classical Friedel-Crafts alkylation, which typically employs stoichiometric amounts of Lewis acid catalysts like AlCl₃ or strong Brønsted acids. jk-sci.com These methods generate significant acidic waste and can suffer from poor selectivity, leading to mixtures of ortho and para isomers and over-alkylation. whiterose.ac.uk Future research should prioritize the development of green and sustainable synthetic routes that offer higher efficiency, selectivity, and environmental compatibility.

Key research objectives include:

Heterogeneous Catalysis: The exploration of solid acid catalysts, such as zeolites, sulfated zirconia, or acidic cation-exchange resins, presents a significant opportunity. whiterose.ac.uknih.gov These catalysts are easily separable, reusable, and can offer enhanced regioselectivity due to shape-selective constraints within their porous structures. nih.gov A comparative study of different solid acids could identify catalysts that maximize the yield of the desired para-isomer.

Flow Chemistry: Transitioning from batch to continuous flow processes can offer superior control over reaction parameters, leading to improved safety, yield, and purity. digitellinc.com A continuous flow system using a packed-bed reactor with a solid acid catalyst could enable an efficient, on-demand synthesis of this compound. digitellinc.com

| Methodology | Catalyst Type | Potential Advantages | Key Research Challenge |

|---|---|---|---|

| Conventional Friedel-Crafts | Homogeneous (e.g., AlCl₃, H₂SO₄) | Well-established procedure | High waste generation, low selectivity, catalyst corrosion |

| Heterogeneous Catalysis | Solid Acid (e.g., Zeolite H-BEA, Amberlyst-15) | Catalyst reusability, reduced waste, potential for high para-selectivity. whiterose.ac.uknih.gov | Catalyst deactivation, optimizing pore size for selectivity |

| Continuous Flow Synthesis | Packed-Bed Solid Acid | Enhanced safety and control, high throughput, easy scale-up. digitellinc.com | System design, maintaining catalyst activity over time |

| Bio-based Synthesis | Various (depends on pathway) | Reduced fossil fuel dependence, improved sustainability profile. rsc.org | Developing efficient catalytic routes from biomass to precursors |

Exploration of Unprecedented Reactivity and Mechanistic Pathways

The bifunctional nature of this compound offers rich reactivity that remains largely untapped. Future work should aim to explore novel transformations by selectively targeting the different reactive sites within the molecule: the phenolic hydroxyl group, the activated aromatic ring, and the olefinic double bond.

Selective C-H Functionalization: Modern catalytic methods allow for the direct functionalization of C-H bonds, providing a highly efficient way to build molecular complexity. researchgate.netacs.org Research should target the selective ortho-C-H functionalization of the phenol (B47542) ring, using the hydroxyl group as an internal directing group, to install new substituents that can fine-tune the molecule's properties. nih.govrsc.org Additionally, allylic C-H functionalization of the cyclopentenyl ring could introduce new functional groups at a key position.

Photocatalysis and Electrochemistry: These techniques offer alternative activation modes that can lead to unique reactivity not accessible through thermal methods. bohrium.com Visible-light photocatalysis could enable novel cycloadditions or cross-coupling reactions involving the cyclopentenyl double bond. mdpi.com Electrochemical oxidation of the phenol moiety could be explored as a method to generate phenoxy radicals or quinone-type structures, opening pathways to new polymeric materials or redox-active molecules. rsc.orgnih.govnih.gov

Mechanistic Elucidation: A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. pnnl.govnih.gov In-situ spectroscopic studies (e.g., NMR) combined with kinetic analysis can provide detailed insight into the pathways of catalytic alkylation or subsequent functionalization reactions. nih.govresearchgate.net For instance, clarifying whether C-alkylation occurs directly or via an O-alkylation/rearrangement pathway (Fries rearrangement) under different catalytic conditions is a key mechanistic question. pnnl.govnih.gov

Integration of Advanced Computational Modeling with Experimental Studies

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties, elucidating reaction mechanisms, and guiding experimental design. researchgate.netrsc.org Integrating advanced computational modeling with experimental work on this compound will accelerate its development.

Future research directions include:

Mechanism and Selectivity Analysis: DFT calculations can be used to model the reaction pathways for the synthesis of this compound using different catalysts. nih.gov By calculating the activation energies for the formation of ortho- vs. para-isomers, computational models can predict which catalysts will offer the highest selectivity, saving significant experimental effort. researchgate.net

In Silico Design of Catalysts and Derivatives: Computational tools can be used to design novel catalysts with optimized activity and selectivity for specific transformations. acs.orgresearchgate.net Furthermore, the electronic properties (e.g., bond dissociation energy, ionization potential) of this compound and its potential derivatives can be calculated to predict their suitability for applications in materials science or as antioxidants. researchgate.netacs.org

Predicting Material Properties: Group contribution methods and other modeling approaches can estimate the properties of polymers derived from this compound. acs.org This allows for the in silico screening of potential monomers to identify candidates that are most likely to yield materials with desired characteristics, such as a high glass transition temperature (Tg) or specific mechanical properties.

| Computational Technique | Research Objective | Predicted Parameter/Outcome | Potential Impact |

|---|---|---|---|

| DFT Reaction Modeling | Optimize Synthetic Selectivity | Transition state energies for ortho/para alkylation. researchgate.net | Rational selection of catalysts to maximize yield of p-isomer |

| DFT Property Calculation | Screen for Antioxidant Activity | O-H Bond Dissociation Enthalpy (BDE). acs.org | Prioritize derivatives for synthesis and testing as stabilizers |

| Molecular Dynamics (MD) | Predict Polymer Properties | Glass transition temperature (Tg), mechanical modulus | Design of high-performance polymers containing the monomer |

| QSAR/Group Contribution | Rapid Screening of Derivatives | Toxicity, lipophilicity, boiling point. acs.orgnih.gov | Fast-track evaluation of large virtual libraries of derivatives |

Expansion into New Areas of Materials Science and Chemical Innovation